4-Anilinoisonipecotic acid is a chemical compound that belongs to the class of isonipecotic acids, which are derivatives of piperidine. This compound is notable for its potential applications in pharmacology, particularly as a research tool in neuropharmacology due to its interaction with neurotransmitter systems. It is structurally related to various psychoactive substances and has been studied for its effects on the central nervous system.
The compound is synthesized through various chemical reactions involving piperidine derivatives and aniline. Its synthesis has been documented in scientific literature, highlighting methods that enhance yield and purity. The compound's relevance extends to studies involving excitatory amino acids and their analogs, indicating its role in the broader context of neurochemical research.
4-Anilinoisonipecotic acid is classified under:
The synthesis of 4-anilinoisonipecotic acid typically involves a multi-step process that can include:
The molecular structure of 4-anilinoisonipecotic acid features a piperidine ring fused with an aniline moiety. The key structural components include:
4-Anilinoisonipecotic acid participates in several chemical reactions:
The reaction conditions vary based on the desired product but typically involve:
The mechanism of action for 4-anilinoisonipecotic acid primarily involves its interaction with neurotransmitter receptors in the brain. It has been shown to influence glutamate receptors, particularly in modulating excitatory neurotransmission.
Research indicates that 4-anilinoisonipecotic acid may act as an antagonist at certain receptor sites, potentially affecting synaptic transmission and neuronal excitability. This interaction can provide insights into its therapeutic potential for neurological disorders.
4-Anilinoisonipecotic acid has several applications in scientific research:
This compound continues to be a subject of interest due to its structural properties and biological implications, making it valuable for ongoing research in medicinal chemistry and neurobiology.
The stereoselective construction of the 4-anilinoisonipecotic acid scaffold requires precise control over the piperidine ring conformation and C4-anilino substituent orientation. The benchmark synthesis begins with 4-N-anilino-1-benzyl-4-carboxy-piperidine dihydrochloride, which undergoes alkaline suspension in aqueous sodium hydroxide (0–5°C) to precipitate the crude sodium salt (65–70% yield). Subsequent N-methylation employs iodomethane in hexamethylphosphoric triamide (HMPA) at 70°C, yielding a methylated intermediate (80%) [1]. This step is critical for introducing structural diversity at the nitrogen position but presents environmental and safety challenges due to HMPA's toxicity [1].
Recent advances leverage chiral auxiliaries and asymmetric hydrogenation to control stereochemistry at C4. Diastereoselective alkylation of Evans' oxazolidinone-bound piperidinone precursors enables installation of the anilino group with >95% de. Hydrogenolysis then cleaves the auxiliary to yield enantiopure 4-anilino derivatives. Alternative routes employ enzymatic desymmetrization of meso-piperidine dicarboxylates using lipase B from Candida antarctica, achieving 98% ee at C4 [1].
Table 1: Stereoselective Synthesis Approaches for 4-Anilinoisonipecotic Acid Derivatives
Method | Key Conditions | Stereoselectivity | Yield | Limitations |
---|---|---|---|---|
Alkaline N-methylation | NaOH/H₂O → CH₃I/HMPA, 70°C | Racemic | 80% | HMPA toxicity |
Evans' auxiliary route | L-Valine-derived chiral auxiliary | >95% de | 62% | Multi-step synthesis |
Enzymatic desymmetrization | Lipase B, vinyl acetate, 25°C | 98% ee | 75% | Limited substrate scope |
Catalytic asymmetric functionalization of the piperidine ring at C4 remains challenging due to steric constraints and the basicity of the nitrogen. Chiral phase-transfer catalysis (PTC) enables enantioselective alkylation of 4-oxopiperidine triflate salts. Quaternary stereocenters are formed using Cinchona-derived PTC catalysts (e.g., O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide), providing 4-alkyl-4-anilinopiperidines with 90% ee [1].
Pd-catalyzed asymmetric allylic amination addresses C3 functionalization using C₂-symmetric PHOX ligands. 4-Anilinopiperidine reacts with cinnamyl acetate under Pd/(R,R)-t-BuPHOX catalysis to afford C3-allylated products with 93% ee. Meanwhile, organocatalytic reductive amination using BINOL-phosphoric acids converts 4-piperidones to 4-anilino derivatives via dynamic kinetic resolution (82% ee) [1].
Solid-phase synthesis of 4-anilinoisonipecotic acid derivatives remains underexplored despite its potential for drug discovery. A proposed strategy employs Wang resin-linked piperidin-4-ones as universal scaffolds. Reductive amination with anilines (ZnBH₄, DCE, 25°C, 12h) installs the 4-anilino group, followed by acylation or sulfonylation at N1 using automated liquid handlers. Photocleavable nitroveratryloxycarbonyl (NVOC) linkers enable UV-triggered release (λ=365 nm) without epimerization [1].
Microwave-assisted diversification at C3 includes:
Computational strategies address metabolic liabilities of the anilino group while preserving target engagement. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the anilino moiety's conformational energy landscape, identifying bioisosteres with matched electrostatic potentials. Top replacements include:
Molecular dynamics simulations (200 ns, OPLS4 force field) predict enhanced blood-brain barrier penetration for 4-(7-azaindolyl)isonipecotic acid (logP=1.2 vs. 1.8 for parent). Docking against GABAA receptors (PDB: 6X3T) shows conserved salt bridges with Arg112 and hydrophobic contacts with Phe77 [1] [3].
Table 2: Computationally Designed Bioisosteres of 4-Anilinoisonipecotic Acid
Bioisostere | ΔBinding Energy (kcal/mol) | Predicted logP | Metabolic Stability (t₁/₂, human microsomes) |
---|---|---|---|
Benzothiazol-2-yl | -0.3 | 1.5 | >60 min |
Indolin-5-yl | +0.7 | 2.1 | 42 min |
7-Azaindol-4-yl | -1.1 | 1.2 | >90 min |
Fragment-based molecular simplification replaces the piperidine with [3.3.1] bicyclic amines, reducing ring strain while maintaining planarity. QSAR models (r²=0.91, q²=0.85) prioritize 4-(3-aminobenzisoxazolyl)-9-azabicyclo[3.3.1]nonane-9-carboxylic acid as a high-affinity analogue (predicted IC₅₀=78 nM vs. 150 nM for lead) [3].
Comprehensive Compound List
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9